An In-depth Technical Guide to the Physicochemical Properties of 2-(4-methoxyphenyl)thiazole-5-methanol
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-methoxyphenyl)thiazole-5-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic and structural characteristics allow for diverse interactions with biological targets, leading to applications in anticancer, anti-inflammatory, and antimicrobial therapies.[3][4] This guide focuses on a specific, functionalized derivative, 2-(4-methoxyphenyl)thiazole-5-methanol, a compound of significant interest for further exploration in drug discovery and materials science.
This document provides a comprehensive overview of the predicted physicochemical properties of 2-(4-methoxyphenyl)thiazole-5-methanol, a plausible synthetic route, and detailed protocols for its characterization. Given the limited direct experimental data for this specific molecule in publicly available literature, this guide leverages established chemical principles and data from closely related structural analogs to provide a robust foundational resource for researchers.
Molecular Structure and Core Physicochemical Properties
The foundational step in characterizing any new chemical entity is to understand its structure and predict its fundamental physicochemical properties. These parameters are critical in anticipating the molecule's behavior in both chemical and biological systems, influencing everything from solubility and membrane permeability to metabolic stability.
Chemical Structure
The structure of 2-(4-methoxyphenyl)thiazole-5-methanol incorporates a thiazole ring substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a methanol group.
Caption: Chemical structure of 2-(4-methoxyphenyl)thiazole-5-methanol.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 2-(4-methoxyphenyl)thiazole-5-methanol. These values are derived from computational models and data from analogous structures.
| Property | Predicted Value |
| Molecular Formula | C11H11NO2S |
| Molecular Weight | 221.28 g/mol |
| XLogP3-AA | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 69.6 Ų |
Synthesis and Purification
A plausible and efficient method for the synthesis of 2-(4-methoxyphenyl)thiazole-5-methanol is through a multi-step process, beginning with the well-established Hantzsch thiazole synthesis, followed by reduction of a carboxylate intermediate. This approach offers versatility and access to a range of analogs.
Synthetic Workflow
Caption: Proposed synthetic workflow for 2-(4-methoxyphenyl)thiazole-5-methanol.
Experimental Protocol: Synthesis
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Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-4-methylthiazole-5-carboxylate.
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To a solution of 4-methoxythiobenzamide (1 equivalent) in absolute ethanol, add ethyl 2-chloro-3-oxobutanoate (1.1 equivalents).
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Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
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Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
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Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
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Purify the crude product by column chromatography on silica gel.
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Step 2: Reduction to 2-(4-methoxyphenyl)thiazole-5-methanol.
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0°C in an ice bath.
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Slowly add a solution of the ethyl ester from Step 1 (1 equivalent) in anhydrous THF to the LiAlH4 suspension.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, again monitoring by TLC.
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Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting solid and wash thoroughly with ethyl acetate.
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Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify by recrystallization or column chromatography to obtain pure 2-(4-methoxyphenyl)thiazole-5-methanol.
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Spectroscopic and Chromatographic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard protocols for acquiring the necessary spectroscopic and chromatographic data.
Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~4.8 (s, 2H, CH₂OH), ~3.9 (s, 3H, OCH₃), ~2.5 (s, 1H, OH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~165 (C-2), ~161 (Ar-C-OMe), ~145 (C-5), ~129 (Ar-CH), ~126 (Ar-C), ~114 (Ar-CH), ~60 (CH₂OH), ~55 (OCH₃) |
| FT-IR (ATR) | ~3300 cm⁻¹ (O-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~1610 cm⁻¹ (C=N stretch), ~1250 cm⁻¹ (C-O stretch) |
| Mass Spec (ESI+) | m/z 222.06 [M+H]⁺ |
Experimental Protocols for Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
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Process the raw data using appropriate software to obtain the final spectra.
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-
Fourier-Transform Infrared (FT-IR) Spectroscopy :
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Place a small amount of the solid sample directly on the ATR crystal.
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Record the spectrum over a range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
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-
Mass Spectrometry (MS) :
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Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer.
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For accurate mass determination, High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition.
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Potential Biological Applications and Mechanistic Insights
Thiazole derivatives are known to exhibit a wide range of biological activities, with many acting as potent inhibitors of key cellular signaling pathways.[3][5][6] While 2-(4-methoxyphenyl)thiazole-5-methanol has not been extensively studied, its structural similarity to other biologically active thiazoles suggests several promising avenues for investigation, particularly in oncology.
Anticancer Potential
Many 2,4,5-trisubstituted thiazoles have demonstrated significant antiproliferative activity against various cancer cell lines.[1][2] The mechanism of action for some of these compounds involves the inhibition of enzymes crucial for cancer cell proliferation and survival, such as protein kinases. For instance, derivatives with similar substitution patterns have shown inhibitory effects on VEGFR-2 and EGFR, key regulators of angiogenesis and tumor growth.[6]
Caption: Hypothesized inhibitory action on cancer signaling pathways.
Anti-inflammatory Activity
The thiazole scaffold is also a well-established pharmacophore in the development of anti-inflammatory agents.[4] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory response. Further investigation into the potential COX-inhibitory activity of 2-(4-methoxyphenyl)thiazole-5-methanol could reveal applications in treating inflammatory disorders.
Conclusion
2-(4-methoxyphenyl)thiazole-5-methanol is a promising, yet underexplored, molecule with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive, albeit predictive, overview of its physicochemical properties, a reliable synthetic route, and standardized protocols for its characterization. The structural similarities to known bioactive compounds strongly suggest that this molecule warrants further investigation, particularly for its potential anticancer and anti-inflammatory properties. The information presented here serves as a foundational resource to facilitate and accelerate future research and development efforts centered on this versatile thiazole derivative.
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